molecular formula C7H10O B578243 3-ethynyltetrahydro-2H-pyran CAS No. 1260667-24-0

3-ethynyltetrahydro-2H-pyran

Cat. No.: B578243
CAS No.: 1260667-24-0
M. Wt: 110.156
InChI Key: DTLSLEAJHZFBHX-UHFFFAOYSA-N
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Description

3-ethynyltetrahydro-2H-pyran: is a chemical compound with the molecular formula C7H10O . It is a member of the tetrahydropyran family, characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The presence of an ethynyl group at the third position of the tetrahydropyran ring gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyltetrahydro-2H-pyran can be achieved through various methods. . This method is versatile and allows for the formation of the tetrahydropyran ring system under mild conditions.

Another method involves the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction can be catalyzed by various metal catalysts such as platinum, lanthanide triflates, or copper complexes . The reaction conditions typically involve room temperature and the use of solvents like room temperature ionic liquids (RTILs).

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The use of metal catalysts and optimized reaction conditions ensures high efficiency and selectivity in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-ethynyltetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as organolithium reagents and Grignard reagents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-oxotetrahydro-2H-pyran, while reduction can produce 3-ethyltetrahydro-2H-pyran.

Scientific Research Applications

3-ethynyltetrahydro-2H-pyran has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethynyl group at the third position of the tetrahydropyran ring makes 3-ethynyltetrahydro-2H-pyran unique. This functional group imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.

Properties

IUPAC Name

3-ethynyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLSLEAJHZFBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744801
Record name 3-Ethynyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-24-0
Record name 3-Ethynyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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